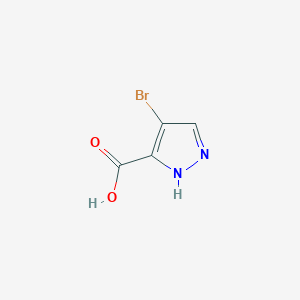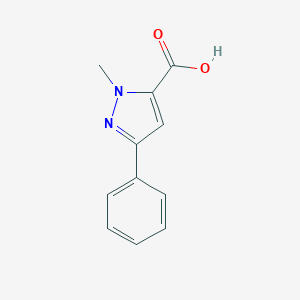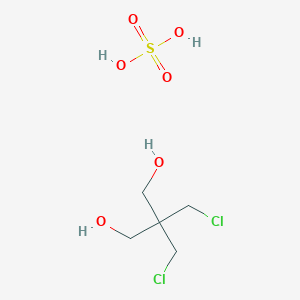
1,3-Propanediol, 2,2-bis(chloromethyl)-, sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediol, 2,2-bis(chloromethyl)-, sulfate is a chemical compound that is commonly used in scientific research. It is a sulfate ester of bis(chloromethyl)propane-1,3-diol, which is a highly reactive compound that is used as a cross-linking agent in the production of polymers, resins, and other materials.
Mécanisme D'action
The mechanism of action of 1,3-Propanediol, 2,2-bis(chloromethyl)-, sulfate is not well understood. However, it is believed to function as a cross-linking agent by reacting with other chemical compounds to form covalent bonds. This process helps to increase the strength and durability of polymers, resins, and other materials.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 1,3-Propanediol, 2,2-bis(chloromethyl)-, sulfate. However, it is known to be highly reactive and can cause irritation and damage to the skin, eyes, and respiratory system if not handled properly. It is also considered to be a potential carcinogen and mutagen.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,3-Propanediol, 2,2-bis(chloromethyl)-, sulfate in lab experiments include its high reactivity and ability to cross-link with other chemical compounds. It is also relatively inexpensive and readily available. However, its potential toxicity and carcinogenic properties make it a hazardous material to work with, requiring strict safety protocols and proper handling.
Orientations Futures
There are several potential future directions for research involving 1,3-Propanediol, 2,2-bis(chloromethyl)-, sulfate. One area of interest is its potential applications in the field of nanotechnology, where it can be used to synthesize nanoparticles and other nanostructures. Additionally, further research is needed to better understand its mechanism of action and potential toxicity, which could help to improve safety protocols and reduce the risk of exposure for researchers working with this compound. Finally, there is potential for the development of new materials and chemical compounds using 1,3-Propanediol, 2,2-bis(chloromethyl)-, sulfate as a cross-linking agent.
Méthodes De Synthèse
The synthesis of 1,3-Propanediol, 2,2-bis(chloromethyl)-, sulfate is typically carried out using a reaction between bis(chloromethyl)propane-1,3-diol and sulfuric acid. The reaction is typically carried out under acidic conditions, with the addition of a catalyst to help promote the reaction. The resulting compound is a white crystalline powder that is soluble in water and other polar solvents.
Applications De Recherche Scientifique
1,3-Propanediol, 2,2-bis(chloromethyl)-, sulfate is commonly used in scientific research as a cross-linking agent for the production of polymers, resins, and other materials. It is also used as a reagent in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals. Additionally, it has been shown to have potential applications in the field of nanotechnology, where it can be used to synthesize nanoparticles and other nanostructures.
Propriétés
Numéro CAS |
12712-28-6 |
|---|---|
Nom du produit |
1,3-Propanediol, 2,2-bis(chloromethyl)-, sulfate |
Formule moléculaire |
C5H12Cl2O6S |
Poids moléculaire |
271.12 g/mol |
Nom IUPAC |
2,2-bis(chloromethyl)propane-1,3-diol;sulfuric acid |
InChI |
InChI=1S/C5H10Cl2O2.H2O4S/c6-1-5(2-7,3-8)4-9;1-5(2,3)4/h8-9H,1-4H2;(H2,1,2,3,4) |
Clé InChI |
HROJKPIFOUEBIR-UHFFFAOYSA-N |
SMILES |
C(C(CO)(CCl)CCl)O.OS(=O)(=O)O |
SMILES canonique |
C(C(CO)(CCl)CCl)O.OS(=O)(=O)O |
Autres numéros CAS |
12712-28-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



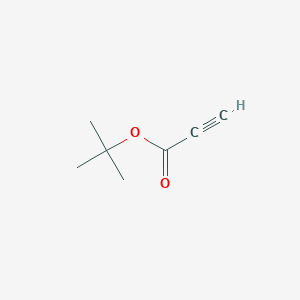
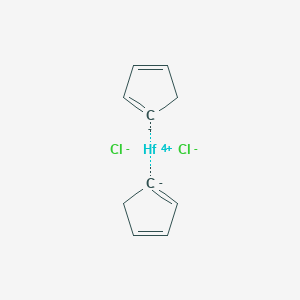
![[(2R,3S)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B84164.png)
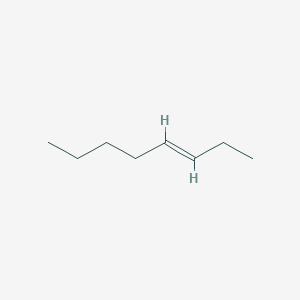
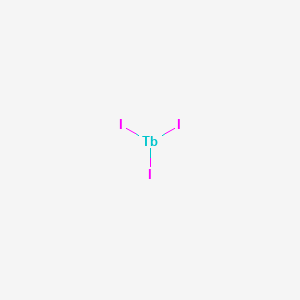
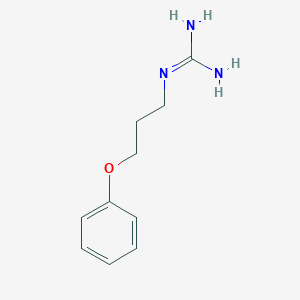
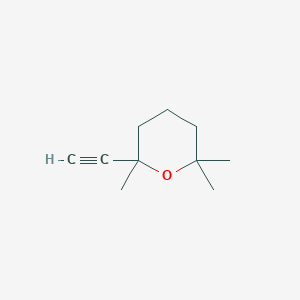
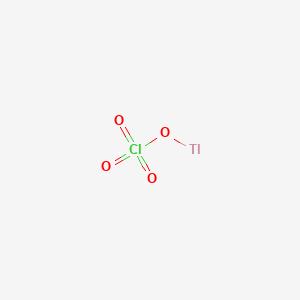
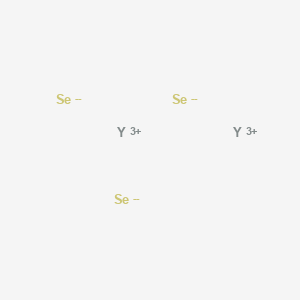
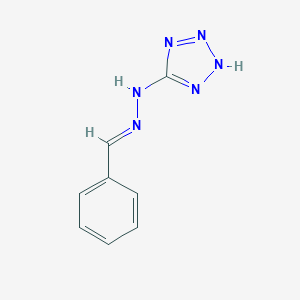
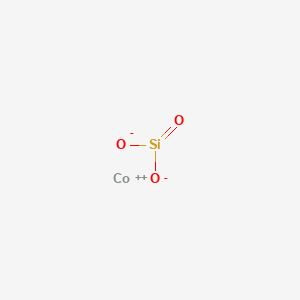
![5-Methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B84183.png)
